molecular formula C19H20N2O3 B2621258 (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide CAS No. 2035000-56-5

(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2621258
CAS No.: 2035000-56-5
M. Wt: 324.38
InChI Key: NDEHOCDMZWGDOQ-MDZDMXLPSA-N
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Description

(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide is a synthetic organic compound that features a benzofuran and furan moiety connected through an acrylamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via the cyclization of 2-hydroxyphenylacetic acid derivatives.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through the reaction of the benzofuran derivative with dimethylamine.

    Formation of the Acrylamide Linkage: The acrylamide linkage is formed by reacting the intermediate with acryloyl chloride in the presence of a base such as triethylamine.

    Coupling with Furan: The final step involves coupling the acrylamide intermediate with furan-2-carbaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan and benzofuran rings can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The acrylamide linkage can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and benzofuran rings.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. The presence of both benzofuran and furan rings suggests that it may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer effects. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound is studied for its potential use in the development of advanced materials. Its unique chemical properties make it a candidate for applications in organic electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the presence of the benzofuran and furan rings suggests potential interactions with aromatic binding sites in proteins.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide is unique due to the combination of benzofuran and furan rings, which may confer distinct chemical and biological properties. The presence of the dimethylamino group further enhances its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

(E)-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-21(2)16(18-12-14-6-3-4-8-17(14)24-18)13-20-19(22)10-9-15-7-5-11-23-15/h3-12,16H,13H2,1-2H3,(H,20,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEHOCDMZWGDOQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C=CC1=CC=CO1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(CNC(=O)/C=C/C1=CC=CO1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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